Antibacterial Potency Against Bacillus subtilis: 4-Fold Superiority Over Laidlomycin
In a direct, same-study comparative bioassay, 26-deoxylaidlomycin exhibited approximately 4-fold higher antibacterial activity against *Bacillus subtilis* ATCC 6633 than its cometabolite and closest structural analog, laidlomycin [1]. The study reported the activity ratio but did not provide independent quantitative MIC values for each compound in the accessible abstract. Despite the absence of absolute MICs, the magnitude and direction of the difference are explicitly documented and derived from the same experimental context.
| Evidence Dimension | Antibacterial activity (magnitude of inhibition) |
|---|---|
| Target Compound Data | Activity ratio: ~4× higher than laidlomycin |
| Comparator Or Baseline | Laidlomycin (cometabolite, differs by C-26 oxidation) |
| Quantified Difference | ~4-fold higher potency |
| Conditions | In vitro antibacterial bioassay; Bacillus subtilis ATCC 6633; exact method not specified in available abstract (Kirby-Bauer disk diffusion or microbroth dilution inferred for polyether antibiotic characterization) |
Why This Matters
This 4-fold potency gap, derived from the same study and identical assay conditions, demonstrates that even a single structural modification (C-26 deoxygenation) within the monensin class can produce a functionally significant shift in antibacterial efficacy, directly impacting experimental design and compound selection.
- [1] Gräfe, U., Schlegel, R., Stengel, C., Ihn, W., & Radics, L. (1989). Isolation and structure of 26‐deoxylaidlomycin, a new polyether antibiotic from Streptoverticillium olivoreticuli. Journal of Basic Microbiology, 29(3), 149-155. DOI: 10.1002/jobm.3620290306 View Source
